Citrulline, (+-)-

Description

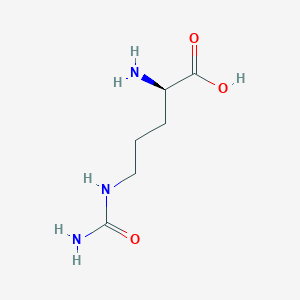

Structure

2D Structure

Propriétés

IUPAC Name |

2-amino-5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGKLRLOHDJJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861910 | |

| Record name | 2‐Amino‐5‐(carbamoylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-77-0, 13594-51-9, 372-75-8 | |

| Record name | DL-Citrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrulline, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Citrulline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | citrulline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-amino-5-ureidovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRULLINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OYO2NV4NM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

D Citrulline Biosynthesis and Metabolism Research

Endogenous Metabolic Pathways Involving Citrulline

Citrulline, a non-proteinogenic alpha-amino acid, is a critical intermediate in two significant metabolic pathways: the urea (B33335) cycle and the nitric oxide (NO) cycle. nih.gov Though not incorporated into proteins during translation, its role in nitrogen homeostasis and cellular signaling is indispensable. nih.gov The metabolism of citrulline is compartmentalized, with distinct enzymatic reactions occurring in different tissues, primarily the liver and kidneys, as well as in endothelial and neuronal cells. nutranews.orgnih.gov

Role in the Urea Cycle and Ammonia (B1221849) Detoxification

The urea cycle is a vital metabolic pathway that occurs predominantly in the liver and is responsible for the detoxification of ammonia, a toxic byproduct of amino acid catabolism. nih.govyoutube.com This cycle converts ammonia into the less toxic and water-soluble compound, urea, which is then excreted by the kidneys. nih.govucl.ac.uk Citrulline plays a central role as an intermediate in this process. nih.gov

The initial steps of the urea cycle take place in the mitochondria of liver cells, where ammonia and carbon dioxide combine to form carbamoyl (B1232498) phosphate (B84403). youtube.com This reaction is catalyzed by carbamoyl phosphate synthetase I. The subsequent steps, involving citrulline, proceed as follows:

| Step | Enzyme | Location | Reactants | Products |

| 1 | Ornithine Transcarbamylase (OTC) | Mitochondria | Carbamoyl phosphate, Ornithine | Citrulline, Phosphate |

| 2 | Argininosuccinate (B1211890) Synthase (ASS) | Cytosol | Citrulline, Aspartate, ATP | Argininosuccinate, AMP, Pyrophosphate |

| 3 | Argininosuccinate Lyase (ASL) | Cytosol | Argininosuccinate | Arginine, Fumarate (B1241708) |

| 4 | Arginase | Cytosol | Arginine, Water | Urea, Ornithine |

Ornithine transcarbamylase (OTC) is a key mitochondrial enzyme that catalyzes the formation of citrulline from ornithine and carbamoyl phosphate. nih.govmedscape.comwikipedia.org This step represents the entry of the carbamoyl group, derived from ammonia, into the urea cycle. youtube.com The OTC enzyme is primarily expressed in the liver and the small intestine. nih.govnih.gov In the liver, the citrulline produced is channeled into the urea cycle for ammonia detoxification. nih.gov In contrast, citrulline synthesized in the intestine is released into the bloodstream and serves as a precursor for arginine synthesis in other tissues, particularly the kidneys. researchgate.net

Once transported out of the mitochondria and into the cytosol of liver cells, citrulline is condensed with aspartate to form argininosuccinate. news-medical.net This reaction is catalyzed by argininosuccinate synthase (ASS) and is the rate-limiting step in the urea cycle. wikipedia.orgresearchgate.net Subsequently, argininosuccinate is cleaved by argininosuccinate lyase (ASL) to yield arginine and fumarate. wikipedia.org The arginine produced continues in the urea cycle, while fumarate can be recycled into the citric acid cycle, thus linking the two metabolic pathways. nutranews.orgwikipedia.org These two enzymes, ASS and ASL, are crucial for the conversion of citrulline back to arginine, not only in the liver for ureagenesis but also in other tissues for arginine biosynthesis. nih.gov

The final step of the urea cycle involves the hydrolysis of arginine by the enzyme arginase to produce urea and regenerate ornithine. nih.govnews-medical.netnih.gov Urea is then transported to the kidneys for excretion. The regenerated ornithine is transported back into the mitochondria to participate in another round of the cycle by combining with carbamoyl phosphate. news-medical.net The activity of arginase is a critical determinant of the rate of urea production. researchgate.net

Citrulline-Nitric Oxide (NO) Cycle and its Interconnections

Beyond its role in the urea cycle, citrulline is a key component of the citrulline-nitric oxide (NO) cycle. This pathway is essential for the sustained production of nitric oxide, a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. nih.govresearchgate.netbionoxusa.com

Nitric oxide is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). wikipedia.orgmdpi.com This reaction produces nitric oxide and L-citrulline as co-products. nih.gov There are three main isoforms of NOS: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). wikipedia.org

The citrulline produced as a byproduct of the NOS reaction can be recycled back to arginine, thus ensuring a continuous supply of the substrate for NOS activity. nih.govnih.gov This recycling process is particularly important in cells that have a high demand for nitric oxide, such as endothelial cells and neurons. researchgate.netovid.com The conversion of citrulline back to arginine is catalyzed by the same enzymes involved in the urea cycle: argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL). researchgate.netnih.gov This pathway, from citrulline to arginine and back to citrulline via NOS, is known as the citrulline-NO cycle. nih.govresearchgate.net This cycle effectively allows for the regeneration of arginine from citrulline, which is critical for maintaining NO production, especially when extracellular arginine levels are limited. nootropicsdepot.com

Recirculation of Citrulline to Arginine for NO Production

The recirculation of citrulline to arginine is a critical pathway for maintaining the availability of arginine for nitric oxide (NO) synthesis. This process, often referred to as the citrulline-NO cycle, is essential for various physiological functions, including the regulation of blood vessel tone and blood flow. nih.govmdpi.com The endogenous production of NO occurs through the conversion of L-arginine to L-citrulline by the enzyme nitric oxide synthase (NOS). researchgate.net Subsequently, argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL) recycle citrulline back to arginine, thus ensuring a continuous supply of the substrate for NO production. mdpi.com

This recycling mechanism is particularly important because supplemental L-arginine is heavily metabolized in the gastrointestinal tract and liver, which can limit its systemic availability. webmd.com In contrast, L-citrulline is not significantly extracted by the liver and can be efficiently converted to L-arginine in various tissues, most notably the kidneys. webmd.comnih.gov This makes L-citrulline an effective precursor for enhancing systemic arginine levels and, consequently, NO production. Research has shown that L-citrulline supplementation can increase plasma L-arginine concentrations and augment NO-dependent signaling. nih.govfrontiersin.orgnih.gov

Glutamine-Dependent Citrulline Synthesis in Enterocytes

Enterocytes, the absorptive cells of the small intestine, are the primary site of endogenous citrulline synthesis from glutamine. frontiersin.orgresearchgate.net This process is a key component of inter-organ amino acid metabolism. In human studies, it has been demonstrated that the intestines consume glutamine, and a portion of this glutamine is converted to citrulline. frontiersin.org Specifically, approximately 13% of the glutamine taken up by the intestines is transformed into citrulline, with glutamine being the principal precursor for its release. frontiersin.org

The synthesis of citrulline from glutamine in enterocytes involves a series of enzymatic reactions. While the detailed enzymology is discussed in a later section, it is important to note here that this pathway underscores the crucial role of the gut in nitrogen homeostasis and in providing the necessary substrate for arginine synthesis in other organs. frontiersin.org The rate of intestinal citrulline production from glutamine is influenced by the availability of glutamine. frontiersin.org

Inter-organ Metabolism and Citrulline Flux

The metabolism of citrulline involves a complex interplay between several organs, primarily the intestines, kidneys, and liver. This inter-organ flux is essential for maintaining systemic arginine homeostasis.

Intestinal Synthesis and Release

The small intestine is the principal site of de novo citrulline synthesis, primarily from glutamine. frontiersin.orgnih.gov Enterocytes take up glutamine from both the diet and the arterial circulation and metabolize it to produce citrulline. frontiersin.org This newly synthesized citrulline is then released into the portal circulation. nih.gov Studies in humans have confirmed that the intestine releases citrulline, contributing significantly to the circulating pool of this amino acid. nih.gov

Renal Conversion to Arginine

The kidneys play a central role in the conversion of circulating citrulline to arginine. nih.govjst.go.jp The proximal convoluted tubules of the kidneys are equipped with the cytosolic enzymes argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), which are necessary for this conversion. jst.go.jp This renal synthesis of arginine from citrulline is a major source of systemic arginine, highlighting the importance of the intestinal-renal axis in maintaining arginine availability for various physiological processes. nih.govjst.go.jp

Hepatic Metabolism

The liver's role in the metabolism of circulating citrulline is relatively minor under normal physiological conditions. nih.gov While the liver does possess the enzymes of the urea cycle and can metabolize citrulline, it does not significantly take up citrulline from the systemic circulation. nih.govnih.gov This hepatic sparing of citrulline allows it to be readily available for uptake by the kidneys for arginine synthesis. nih.gov However, the liver does extract some citrulline, and this uptake can be influenced by the rate of intestinal citrulline release. nih.gov

Enzymology of D-Citrulline Metabolism

As previously noted, the enzymology of D-Citrulline metabolism is not well-documented. The following details pertain to the well-studied enzymes involved in L-Citrulline metabolism.

The key enzymes in the synthesis and catabolism of L-citrulline are distributed across different tissues, dictating the metabolic fate of this amino acid. mdpi.com

Enzymes involved in L-Citrulline Synthesis:

Ornithine Transcarbamoylase (OTC): This mitochondrial enzyme catalyzes the formation of citrulline from ornithine and carbamoyl phosphate. It is a key enzyme in both the urea cycle in the liver and in citrulline synthesis in the small intestine. nih.gov

Nitric Oxide Synthase (NOS): This family of enzymes produces nitric oxide and citrulline from arginine. researchgate.net There are three main isoforms: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).

Enzymes involved in L-Citrulline Catabolism:

Argininosuccinate Synthetase (ASS): This cytosolic enzyme catalyzes the condensation of citrulline and aspartate to form argininosuccinate. This is the rate-limiting step in the conversion of citrulline to arginine. jst.go.jp

Argininosuccinate Lyase (ASL): This cytosolic enzyme cleaves argininosuccinate to form arginine and fumarate. jst.go.jp

The tissue-specific expression of these enzymes is fundamental to the inter-organ metabolism of citrulline. For instance, the high levels of ASS and ASL in the kidneys facilitate the conversion of citrulline to arginine, while the lower levels in the liver prevent significant uptake of circulating citrulline. nih.govjst.go.jp

Data Tables

Table 1: Key Enzymes in L-Citrulline Metabolism

| Enzyme | Function | Primary Location(s) |

| Ornithine Transcarbamoylase (OTC) | Synthesizes citrulline from ornithine and carbamoyl phosphate | Liver, Small Intestine |

| Nitric Oxide Synthase (NOS) | Produces nitric oxide and citrulline from arginine | Various tissues (endothelium, neurons, immune cells) |

| Argininosuccinate Synthetase (ASS) | Converts citrulline and aspartate to argininosuccinate | Kidneys, various other tissues |

| Argininosuccinate Lyase (ASL) | Cleaves argininosuccinate to form arginine and fumarate | Kidneys, various other tissues |

Table 2: Inter-organ Flux of L-Citrulline

| Organ | Primary Role in L-Citrulline Metabolism | Key Metabolic Process |

| Small Intestine | Primary site of de novo synthesis | Synthesis from glutamine and release into circulation |

| Kidneys | Primary site of citrulline uptake and conversion | Conversion of citrulline to arginine |

| Liver | Minor role in uptake of circulating citrulline | Hepatic sparing allows for renal uptake |

Research on D-Citrulline Remains Largely Undefined

Comprehensive research into the chemical compound D-Citrulline, the D-enantiomer of the more commonly studied L-Citrulline, reveals a significant gap in scientific literature regarding its specific biosynthesis, metabolism, and regulatory pathways in mammals. While extensive data exists for L-Citrulline's role in the urea cycle and nitric oxide synthesis, information focusing solely on D-Citrulline is sparse, precluding a detailed analysis of its unique biochemical journey within the body.

Current scientific understanding heavily emphasizes the metabolic pathways of L-amino acids, with D-amino acids often being considered less common in mammalian systems. However, the presence and physiological roles of some D-amino acids are increasingly being recognized.

One study investigating the conversion of citrulline to arginine in porcine pial veins found that while L-Citrulline could reverse the inhibition of neurogenic vasodilation, D-Citrulline had no such effect. nih.gov This suggests a high degree of stereospecificity in the enzymes involved in this pathway, meaning they are unable to act on D-Citrulline. nih.gov The primary enzymes responsible for L-Citrulline's conversion to L-Arginine are Argininosuccinate Synthase (ASS) and Argininosuccinate Lyase (ASL). frontiersin.org The inactivity of D-Citrulline in this context implies that it is not a substrate for these enzymes.

The biosynthesis of D-Citrulline in mammals is another area lacking clear scientific evidence. The well-documented synthesis of L-Citrulline from L-Ornithine and carbamoyl phosphate via ornithine carbamoyltransferase is a key step in the urea cycle. austinpublishinggroup.com It is unknown if analogous or alternative pathways exist for the endogenous production of D-Citrulline.

Similarly, there is a lack of information regarding the specific genetic and epigenetic regulation of D-Citrulline metabolic pathways. Research into the epigenetic regulation of citrulline largely focuses on the post-translational modification of arginine residues in proteins to form citrulline, a process known as citrullination, which is catalyzed by Peptidylarginine deiminases (PADs). nih.govwikipedia.org This is distinct from the metabolism of the free amino acid D-Citrulline.

D Citrulline in Cellular and Molecular Physiology Research

Cellular Transport Mechanisms of Citrulline

The movement of citrulline across cellular membranes is a critical process, governed by a variety of amino acid transporters. This section details the mechanisms of citrulline uptake in the intestine and its transport in other key tissues.

Intestinal Amino Acid Transporters and Uptake

The absorption of citrulline from the intestinal lumen into enterocytes is facilitated by several transport systems. researchgate.net Research has identified that citrulline uptake in the intestine is mediated by both sodium (Na+)-dependent and Na+-independent pathways. researchgate.netaustinpublishinggroup.com Key transporter families involved include system B(0,+), system L, and system b(0,+). researchgate.netmdpi.com

System L transporters, which are Na+-independent, allow for the bidirectional movement of citrulline across the cell membrane, depending on the concentration gradient. researchgate.netmdpi.com System b(0,+) and B(0,+) are also located on the cell membrane and play a role in citrulline uptake. researchgate.netmdpi.com Specifically, the B0AT1 transporter (SLC6A19), a major transporter for neutral amino acids in the intestine, is implicated in the Na+-dependent transport of citrulline. researchgate.net

Kinetic studies using a human intestinal epithelial cell model (Caco-2) have provided insights into the efficiency of these transport mechanisms. The Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal transport velocity (Vmax), has been determined for both transport pathways.

Interactive Data Table: Kinetics of Citrulline Uptake in a Human Intestinal Epithelial Cell Model

| Transport Mechanism | Km (mM) | Vmax (nmol/mg/min) |

|---|---|---|

| Na+-dependent | 0.46 | 3.58 |

| Na+-independent | 0.67 | 2.16 |

This table summarizes the kinetic parameters of citrulline transport, highlighting the differences in affinity and capacity between the Na+-dependent and Na+-independent systems. researchgate.net

Transporters in Other Tissues (e.g., Kidney, Endothelial Cells)

Following its absorption and release into circulation, citrulline is transported into various other tissues, where it participates in diverse metabolic processes. The kidneys and endothelial cells are particularly important sites of citrulline uptake.

In the kidneys, citrulline is taken up from both the primary urine at the apical membrane and from the bloodstream at the basolateral membrane of proximal tubule cells. nih.govuzh.ch The majority of filtered citrulline is reabsorbed in the proximal tubules. nih.govuzh.ch Similar to the intestine, it is suggested that transporters such as B0AT1 (SLC6A19) and b(0,+)AT (SLC7A9) mediate its transport across the luminal membrane. nih.govuzh.ch In contrast, studies with rat kidney slices have indicated that basolateral uptake is largely facilitated by the Na+-independent organic anion transporter, OAT1. nih.gov

In endothelial cells, the transport of citrulline is crucial for its role in nitric oxide (NO) synthesis. While the specific transporters have been a subject of investigation, studies in pulmonary artery endothelial cells (PAECs) have shown the involvement of Na+-dependent neutral amino acid transporters (SNATs). nih.gov Glutamine has been shown to compete with and inhibit citrulline transport in various endothelial cell types, suggesting they may share common transport pathways. nih.govahajournals.org Research on rat aortic smooth muscle cells has indicated that citrulline transport is primarily mediated by the Na+-independent System L, with some contribution from the Na+-dependent System N. nih.gov

D-Citrulline's Influence on Cellular Signaling Pathways

D-Citrulline exerts its physiological effects by modulating key cellular signaling pathways. This section explores its influence on the mTOR pathway, eNOS expression and activity, and the regulation of arginase.

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Modulation

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and protein synthesis. Research indicates that citrulline can positively influence the mTOR pathway, particularly mTOR complex 1 (mTORC1). austinpublishinggroup.comnih.gov While not appearing to be a direct activator in the same manner as the amino acid leucine, citrulline has been shown to restore muscle protein synthesis rates that have been suppressed, an effect that is mediated through the mTORC1 pathway. nih.govexamine.com

Studies in malnourished aged rats have demonstrated that citrulline supplementation activates the phosphorylation of key downstream effectors of mTORC1, namely S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), in muscle tissue. austinpublishinggroup.comnih.gov This activation of the mTORC1 signaling pathway is a proposed mechanism by which citrulline promotes muscle protein synthesis. frontiersin.org In vitro studies on cultured myotubes have further confirmed that citrulline can lead to increased phosphorylation of both S6K1 and 4E-BP1. nih.gov Interestingly, the stimulatory effect of citrulline on muscle protein synthesis can be abolished by inhibitors of the mTOR pathway, such as rapamycin. nih.gov

Influence on eNOS Expression and Activity

Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. Citrulline plays a significant role in modulating eNOS expression and activity.

L-citrulline supplementation has been shown to upregulate eNOS expression, which in turn enhances endothelial function. researchgate.net In human retinal microvascular endothelial cells (HRMECs), treatment with a combination of citrulline and arginine led to a significant increase in total eNOS protein expression. mdpi.com Similarly, in a rat model of superimposed preeclampsia, L-citrulline supplementation upregulated the total protein expression of eNOS. biorxiv.org Furthermore, L-citrulline has been observed to reverse the downregulation of eNOS expression induced by asymmetric dimethylarginine (ADMA), an endogenous inhibitor of eNOS. researchgate.net

Beyond increasing its expression, citrulline also enhances eNOS activity through phosphorylation. mdpi.com In HRMECs, the combination of citrulline and arginine increased the phosphorylation of eNOS at serine 1177, an activating site. mdpi.com This increased phosphorylation leads to greater NO production. mdpi.com L-citrulline can also promote the coupling of eNOS, which is essential for its function and prevents the production of superoxide (B77818) radicals. nih.gov

Regulation of Arginase Activity

Arginase is an enzyme that competes with eNOS for their common substrate, L-arginine, by converting it to urea (B33335) and ornithine. By regulating arginase activity, citrulline can indirectly influence the availability of arginine for NO production.

The effect of citrulline on arginase activity appears to be complex and can vary depending on the experimental conditions and cell type. Some studies have shown that citrulline can act as an inhibitor of arginase. mdpi.comahajournals.org In patients with type 2 diabetes, L-citrulline supplementation led to a significant decrease in plasma arginase activity. frontiersin.org In bovine aortic endothelial cells cultured in high glucose, L-citrulline prevented the increase in arginase activity. frontiersin.org

Interactive Data Table: Effect of L-Citrulline on Arginase in Different Models

| Model | L-Citrulline Concentration | Effect on Arginase Activity | Effect on Arginase Expression |

|---|---|---|---|

| Patients with Type 2 Diabetes | Not specified (oral supplementation) | Decreased plasma arginase activity frontiersin.org | Not reported |

| Bovine Aortic Endothelial Cells (High Glucose) | 2.5 mM | Prevented increase in activity frontiersin.org | Not reported |

| Human Retinal Microvascular Endothelial Cells | 30 µM (+ 70 µM Arginine) | No change in total activity mdpi.com | Decreased Arginase-1 protein mdpi.com |

| Hypoxic Human Pulmonary Artery Endothelial Cells | 1 mM | Increased activity nih.gov | Increased Arginase II protein nih.gov |

This table illustrates the varied effects of L-citrulline on arginase activity and expression across different research models.

D-Citrulline and Oxidative Stress Mitigation at the Cellular Level

D-Citrulline has demonstrated a capacity to mitigate oxidative stress at the cellular level through various mechanisms. Research indicates that citrulline possesses antioxidant properties that can counteract the damaging effects of reactive oxygen species (ROS). umk.plumk.pl By modulating ROS, D-citrulline helps to reduce lipid peroxidation, a process that can damage cell membranes, thereby protecting neuronal integrity. umk.plumk.pl

Studies have shown that L-citrulline supplementation can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. plos.orgcambridge.org For instance, in a study on skeletal muscle cells, L-citrulline treatment was associated with increased mRNA expression of the endogenous antioxidants SOD1, SOD3, and catalase. plos.org This suggests an enhanced antioxidant defense system that could protect cells from oxidative stress. plos.org Furthermore, L-citrulline has been shown to protect muscle cells from wasting induced by oxidative stress (H₂O₂) and inflammation (LPS). plos.org

In the context of exercise-induced oxidative stress, L-citrulline supplementation has been observed to improve blood flow and increase nitric oxide (NO) bioavailability, which aids in the removal of metabolites and free radicals from muscle tissue, ultimately boosting antioxidant production. peerj.com It has been suggested that L-citrulline acts as an effective antioxidant agent by increasing the levels of SOD, glutathione (B108866) peroxidase (GPx), and catalase. peerj.com

A significant negative correlation has been observed between blood levels of citrulline and hydroperoxides, a marker of oxidative stress, in patients with severe pneumonia. mdpi.com This finding suggests that increased oxidative stress may be linked to abnormal citrulline metabolism and that citrulline might be involved in the defense mechanisms against oxidative stress in such conditions. mdpi.com

| Study Focus | Model | Key Findings | Reference |

| Skeletal Muscle Wasting | C2C12 myotubes | L-citrulline prevented myotube wasting induced by inflammation (LPS) and oxidative stress (H₂O₂). | plos.org |

| Eccentric Exercise | Mice | L-citrulline administration lowered markers of oxidative stress (NOX2) and cellular damage response (NF-κB, HSP-70, IL-6, caspase 3). | peerj.com |

| COVID-19 Pneumonia | Adult Patients | A significant negative correlation was found between serum citrulline and hydroperoxide levels. | mdpi.com |

| High-Intensity Interval Exercise | Young Men | L-citrulline supplementation did not show significant differences in antioxidant markers (SOD, GPx) post-exercise. | cambridge.org |

D-Citrulline's Role in Endothelial Function and Vascular Biology

D-Citrulline plays a significant role in endothelial function and vascular biology, primarily through its role as a precursor to L-arginine, the substrate for nitric oxide (NO) synthesis. umk.plumk.pl NO is a critical molecule for maintaining vascular homeostasis, mediating vasodilation, and supporting endothelial function. umk.plscielo.org.mx

Vasodilation Mechanisms

The primary mechanism by which D-citrulline influences vasodilation is by increasing the bioavailability of L-arginine for endothelial nitric oxide synthase (eNOS). nih.gov Unlike L-arginine, which is subject to extensive first-pass metabolism, citrulline bypasses this process and is converted to L-arginine in the kidneys and other tissues. umk.plmdpi.com This leads to a more sustained increase in plasma L-arginine levels, providing a ready substrate for eNOS to produce NO. umk.plnih.gov

The process of NO-mediated vasodilation involves the following steps:

L-citrulline is converted to L-arginine. researchgate.net

L-arginine is transported into endothelial cells. researchgate.net

eNOS catalyzes the conversion of L-arginine to L-citrulline and NO. scielo.org.mxresearchgate.netoup.com

NO diffuses from the endothelial cells to the adjacent vascular smooth muscle cells. researchgate.netoup.com

In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govresearchgate.net

Elevated cGMP levels lead to the relaxation of the smooth muscle cells, resulting in vasodilation. nih.govresearchgate.net

Research has demonstrated that citrulline supplementation can improve endothelium-dependent vasorelaxation. biorxiv.org In hypertensive postmenopausal women, L-citrulline supplementation improved arterial blood flow and muscle oxygenation during exercise, likely through enhanced NO bioavailability leading to vascular smooth muscle relaxation. mdpi.com Similarly, studies in hypertensive individuals have shown that citrulline can potentiate post-exercise hypotension, a response attributed to increased NO-mediated peripheral vasodilation. scielo.brscielo.br

Endothelial Senescence and Protective Effects

Endothelial senescence, the age-related decline in the functional capacity of endothelial cells, is a contributing factor to cardiovascular disease. nih.govplos.org D-citrulline has been shown to exert protective effects against endothelial senescence.

Studies have demonstrated that L-citrulline can delay endothelial senescence induced by high glucose levels. nih.govplos.orgresearchgate.net This protective effect is attributed to several mechanisms:

Increased NO Bioavailability: L-citrulline supplementation has been found to rescue NO levels in endothelial cells, which can, in turn, activate telomerase and delay senescence. biorxiv.orgnih.gov

Reduction of Oxidative Stress: L-citrulline can decrease the production of reactive oxygen species (ROS) in endothelial cells, a key driver of senescence. plos.orgresearchgate.net

Restoration of Telomerase Activity: Under high-glucose conditions, L-citrulline has been shown to restore telomerase activity to normal levels. plos.orgresearchgate.net

Modulation of Senescence Markers: L-citrulline supplementation has been observed to reduce the expression of senescence-associated β-galactosidase (SA-β-gal) and the senescence-related protein p16INK4a. plos.orgresearchgate.net

In a study using human umbilical vein endothelial cells (HUVECs), L-citrulline was more effective than L-arginine in retarding high glucose-induced endothelial senescence by inhibiting ROS production and the expression of arginase 2, which competes with eNOS for L-arginine. plos.orgresearchgate.net

| Research Area | Key Findings | Reference |

| Vasodilation | L-citrulline increases L-arginine availability for NO production, leading to smooth muscle relaxation. | nih.govresearchgate.net |

| Citrulline supplementation improves endothelium-dependent vasorelaxation. | biorxiv.org | |

| L-citrulline enhances exercise-induced blood flow in hypertensive individuals. | mdpi.com | |

| Endothelial Senescence | L-citrulline delays high glucose-induced endothelial senescence. | nih.govplos.orgresearchgate.net |

| L-citrulline reduces oxidative stress and restores telomerase activity in endothelial cells. | plos.orgresearchgate.net | |

| L-citrulline is more effective than L-arginine in combating endothelial senescence under high glucose conditions. | plos.orgresearchgate.net |

Intercellular Communication and D-Citrulline

D-citrulline is intrinsically linked to intercellular communication, particularly through its role in the nitric oxide (NO) signaling pathway. NO, a gaseous signaling molecule, readily diffuses across cell membranes and acts as a paracrine and autocrine mediator in various physiological processes. researchgate.netjournalmeddbu.com

The synthesis of NO from L-arginine by nitric oxide synthase (NOS) also produces L-citrulline as a co-product. scielo.org.mxnih.gov This L-citrulline can be recycled back to L-arginine in some cells, including endothelial cells, thus sustaining NO production. nih.gov This recycling pathway is crucial for maintaining localized L-arginine availability for eNOS. nih.gov

The NO produced plays a pivotal role in communication between endothelial cells and vascular smooth muscle cells, leading to vasodilation. journalmeddbu.com Beyond the vascular system, NO acts as a neurotransmitter in the brain and a signaling molecule in the immune system. journalmeddbu.com For example, endothelial cells produce NO, which then diffuses to smooth muscle cells to induce relaxation and vasodilation. researchgate.net

Research has also explored the role of citrulline in immune cell communication. L-citrulline treatment in diabetic rats was shown to induce NO production in peritoneal macrophages and modulate macrophage function by altering cytokine production. frontiersin.org Furthermore, an impaired conversion of citrulline to arginine can lead to immune dysfunction. frontiersin.org

A specific laboratory method, the "citrulline incorporation assay," has been developed to measure intercellular communication between cultured human fibroblasts with specific enzyme deficiencies. nih.gov This assay utilizes the transfer of metabolic products, including those in the urea cycle where citrulline is an intermediate, to assess the functionality of gap junctions, which are channels that directly connect the cytoplasm of adjacent cells, allowing for direct intercellular communication. nih.gov

Analytical Methodologies for D Citrulline Research

Spectroscopic Characterization of D-Citrulline and its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of D-Citrulline. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the arrangement of atoms within the molecule. Studies involving metal complexes of citrulline, which can include the D-isomer, have utilized NMR to characterize the structure and chemical environment of the amino acid. For instance, 1H and 13C NMR spectra have been recorded to assign specific proton and carbon signals, aiding in the confirmation of molecular structures and the identification of interactions with metal ions mdpi.comdrugbank.comnih.govnih.govchemicalbook.comchemicalbook.com. The chemical shifts and coupling patterns observed in NMR spectra are characteristic of the D-Citrulline molecule, allowing for its unambiguous identification and structural confirmation mdpi.comdrugbank.comnih.govnih.gov.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a molecular fingerprint that can be used for identification and structural analysis. FT-IR spectroscopy has been employed to characterize D-Citrulline and its complexes. Analysis of the vibrational frequencies, particularly those associated with functional groups like the carboxylate, amino, and ureide groups, can confirm the presence and structural integrity of D-Citrulline mdpi.comnih.govmdpi.comnist.govchemicalbook.comchemicalbook.comresearchgate.netthermofisher.com. FT-IR can also differentiate between enantiomers of amino acids, although the spectra of enantiomers are typically identical due to their identical chemical structure thermofisher.com. Studies have shown that citrulline exhibits characteristic peaks in its FT-IR spectrum, indicative of its zwitterionic form in solid states researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis region of the electromagnetic spectrum, which is related to electronic transitions within a molecule. While D-Citrulline itself does not possess strong chromophores for direct UV-Vis absorption in the typical range, UV-Vis spectroscopy is often used in conjunction with metal complexation studies or other analytical methods. For example, UV-Vis spectroscopy has been used to study the interaction of citrulline with metal ions, where changes in absorbance spectra indicate complex formation mdpi.commdpi.comraco.catnih.gov. It is also used to determine the concentration of aptamers used in biosensor development, as aptamers are typically nucleic acids that absorb UV light nih.gov.

Raman Spectroscopy

Raman spectroscopy, like FT-IR, provides information about molecular vibrations, offering a complementary method for structural characterization. Raman spectra of citrulline derivatives and complexes have been reported, with characteristic bands assigned to various functional groups, including C-H stretching, carboxylate vibrations, and amino/amide group modes mdpi.comchemicalbook.commdpi.comresearchgate.netresearchgate.net. Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is also being explored for sensitive detection of D-Citrulline, often in conjunction with aptamers for biosensing applications nih.govbasepairbio.comspiedigitallibrary.org. The vibrational modes observed in Raman spectra can be sensitive to the molecular environment and interactions, making it a valuable tool for studying D-Citrulline in complex matrices or in coordination with other molecules mdpi.commdpi.com.

Radiotracer Methodologies in D-Citrulline Metabolic Flux Studies

Radiotracer methodologies, primarily involving stable isotopes, are essential for tracing the metabolic fate of D-Citrulline and understanding its flux through biochemical pathways. By labeling D-Citrulline with isotopes such as 13C or 15N, researchers can track its incorporation into other molecules and quantify metabolic rates. Stable isotope tracing allows for the dynamic study of metabolic pathways, complementing static metabolomic snapshots bitesizebio.com. Studies have used labeled precursors like arginine, glutamine, glutamate, and proline to trace their contributions to citrulline synthesis in vivo nih.gov. Similarly, in human cells, simultaneous tracing of 13C and 15N isotopes has been employed to investigate both carbon and nitrogen metabolism, providing insights into amino acid and nucleotide synthesis pathways, which are relevant to understanding citrulline's role rsc.org. In critically ill children, stable isotope tracer protocols involving labeled citrulline have been used to study its 24-hour appearance and metabolism eur.nl.

Biosensors and Novel Detection Strategies for D-Citrulline

The development of sensitive and specific biosensors and novel detection strategies for D-Citrulline is an active area of research, particularly for point-of-care diagnostics and real-time monitoring. Aptamers, which are short nucleic acid sequences with high specificity for their targets, are being utilized in biosensor development for D-Citrulline. For example, aptamers have been selected for citrulline binding and integrated into Surface-Enhanced Raman Spectroscopy (SERS) based biosensors for sensitive detection nih.govbasepairbio.comspiedigitallibrary.org. These aptamer-based biosensors aim to overcome the limitations of traditional methods like mass spectrometry, which often require bulky equipment and laboratory analysis nih.gov. Other novel detection strategies include antibody-based methods that chemically modify citrulline residues for enhanced detection nih.govplos.org. Electrochemical sensors using nanoparticles have also been explored for the detection of amino acids, including citrulline, although selectivity can be a challenge nih.gov.

D Citrulline in Pre Clinical and Clinical Research Models

Human Clinical Research Studies on D-CitrullineNo human clinical research studies focusing exclusively on D-Citrulline were identified in the reviewed literature. The clinical investigations available predominantly examine the effects of L-Citrulline.

Compound List:

D-Citrulline

L-Citrulline

Arginine

Nitric Oxide (NO)

Polymorphonuclear leukocyte (PMN)

Ischemia/Reperfusion

Cardiac contractile dysfunction

Argininosuccinate (B1211890) synthetase (ASS)

Argininosuccinate lyase (ASL)

Nitric Oxide Synthase (NOS)

Therapeutic and Biomedical Research Applications of D Citrulline

D-Citrulline in the Management of Metabolic Disorders

Urea (B33335) Cycle Disorders (UCDs)Urea cycle disorders (UCDs) are a group of inherited metabolic conditions characterized by impaired nitrogen detoxification, resulting in the accumulation of toxic ammonia (B1221849) in the blood. D-Citrulline is a key therapeutic agent in managing UCDs, primarily by supporting the urea cycle and enhancing ammonia excretion. Studies have demonstrated that D-citrulline supplementation can effectively reduce serum ammonia concentrations in affected individuals. For instance, a retrospective analysis of patients with ornithine transcarbamylase (OTC) or carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSD) deficiencies indicated a significant reduction in serum ammonia levels from a mean of 81.1 µmol/L prior to treatment to 36.8 µmol/L following citrulline administrationresearchgate.net. Another study reported mean ammonia concentrations of 35.9 µmol/L during citrulline treatment in UCD patientsnih.gov,researchgate.net,nih.gov. Furthermore, citrulline supplementation has been observed to increase plasma arginine concentrations, which is vital for patients with specific enzyme deficiencies within the urea cycleresearchgate.net,nih.gov,researchgate.net,nih.gov. D-Citrulline is considered a standard therapy for conditions like OTC and CPSD deficiencies, contributing to ammonia detoxification and improved metabolic controlresearchgate.net.

Data Table: Urea Cycle Disorder Management with D-Citrulline

| Parameter | Before Citrulline Treatment | After Citrulline Treatment | Reference |

|---|---|---|---|

| Mean Ammonia (µmol/L) | 81.1 | 36.8 | researchgate.net |

Insulin (B600854) Resistance and Type 2 Diabetes MellitusD-Citrulline has shown promise in addressing insulin resistance and type 2 diabetes mellitus (T2DM). Research suggests that citrulline supplementation can ameliorate insulin resistance and positively influence glucose metabolism. In experimental models of non-alcoholic fatty liver disease (NAFLD), which is frequently linked to insulin resistance, citrulline has demonstrated efficacy in improving hepatic steatosis and insulin sensitivitynih.gov. Studies indicate that citrulline can lower plasma triglyceride levels and enhance insulin sensitivity, counteracting adverse effects associated with high-fructose dietsconsensus.app. In T2DM patients, citrulline supplementation has been shown to inhibit excessive arginase activity, an enzyme that competes with nitric oxide synthase (NOS) for L-arginine, thereby augmenting NO productionfrontiersin.org. One study reported a 21% decrease in arginase activity and a 38% increase in plasma NO levels in T2DM patients after L-citrulline supplementationfrontiersin.org. These findings suggest that D-citrulline may contribute to improved cardiovascular health in individuals with T2DM by enhancing NO bioavailability and mitigating metabolic dysregulationnih.gov,frontiersin.org,mdpi.com.

Data Table: D-Citrulline Effects in Type 2 Diabetes Mellitus

| Parameter | Change Observed with Citrulline | Reference |

|---|---|---|

| Arginase Activity | -21% | frontiersin.org |

| Plasma Nitric Oxide (NO) | +38% | frontiersin.org |

Non-Alcoholic Fatty Liver Disease (NAFLD)D-Citrulline exhibits protective effects against the development and progression of non-alcoholic fatty liver disease (NAFLD). Research indicates that citrulline supplementation can reduce hepatic steatosis, inflammation, and improve metabolic markers associated with NAFLDnih.gov,consensus.app,cambridge.org,cambridge.org. In animal models, citrulline has been shown to decrease liver triglyceride accumulation and prevent NAFLD induced by high-fructose or Western dietsconsensus.app,cambridge.org. It also normalizes the expression of genes involved in fat metabolism and reduces liver inflammation by decreasing pro-inflammatory cytokines and Toll-like receptor 4 (TLR4)consensus.app,cambridge.org. Clinical trials involving NAFLD patients have reported significant reductions in inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP), nuclear factor kappa B (NF-κB) activity, and tumor necrosis factor-alpha (TNF-α) following citrulline supplementationnih.gov,d-nb.info. Additionally, citrulline supplementation led to a significant reduction in serum alanine (B10760859) aminotransferase (ALT) levels and hepatic steatosisnih.gov,d-nb.info. These findings suggest that D-citrulline may serve as a valuable adjunct in managing NAFLD by targeting key pathological pathways.

Data Table: D-Citrulline Effects in NAFLD Patients

| Marker | Change with Citrulline vs. Placebo | P-value | Reference |

|---|---|---|---|

| hs-CRP | Reduced | 0.02 | nih.gov, d-nb.info |

| NF-κB Activity | Reduced | < 0.01 | nih.gov, d-nb.info |

| TNF-α | Reduced | < 0.001 | nih.gov, d-nb.info |

| Serum ALT | Reduced | 0.04 | nih.gov, d-nb.info |

D-Citrulline in Cardiovascular and Vascular Health Research

D-Citrulline plays a critical role in maintaining cardiovascular and vascular health, primarily through its influence on the nitric oxide (NO) pathway. By acting as a precursor for L-arginine synthesis, D-citrulline enhances NO bioavailability, which is essential for vasodilation, blood pressure regulation, and protection against vascular damage nih.gov, researchgate.net, ucf.edu, mdpi.com. Its systemic effects positively impact various cardiovascular conditions, including hypertension, atherosclerosis, and inflammation nih.gov.

Hypertension and Blood Pressure RegulationResearch consistently demonstrates D-citrulline's efficacy in regulating blood pressure, particularly in individuals with hypertension. Supplementation with D-citrulline has shown promise in lowering both resting and stress-induced blood pressurenih.gov. Studies indicate that chronic citrulline supplementation can reduce total peripheral resistance, leading to a decrease in mean arterial pressure and diastolic pressurescielo.br. Clinical studies have shown that D-citrulline consumption results in significant reductions in systolic and diastolic blood pressurewhiterose.ac.uk,researchgate.net,nih.gov. For example, in young adults, citrulline consumption decreased systolic pressure and diastolic blood pressurewhiterose.ac.uk,researchgate.net,nih.gov. In spontaneously hypertensive rats, citrulline supplementation helped restore NO bioavailability, thereby reducing blood pressuremdpi.com. Furthermore, D-citrulline has been shown to reduce arterial stiffness, a key factor in hypertension, with studies reporting reductions in aortic systolic blood pressure in obese post-menopausal women with hypertensionnih.gov. A meta-analysis also confirmed that long-term citrulline supplementation significantly improves vascular endothelial function and reduces arterial stiffnessumw.edu.pl.

Data Table: D-Citrulline Effects on Blood Pressure

| Study Population | Parameter | Change with Citrulline | P-value | Reference |

|---|---|---|---|---|

| Young Adults | Systolic BP | Decreased | < 0.01 | whiterose.ac.uk, researchgate.net, nih.gov |

| Young Adults | Diastolic BP | Decreased | < 0.01 | whiterose.ac.uk, researchgate.net, nih.gov |

| Spontaneously Hypertensive Rats | Blood Pressure | Decreased | N/A | mdpi.com |

Endothelial Dysfunction and Atherogenic ProtectionD-Citrulline plays a vital role in combating endothelial dysfunction and protecting against atherosclerosis. By increasing L-arginine availability, it enhances the synthesis of NO, which is crucial for endothelial vasodilator functionnih.gov,researchgate.net,ucf.edu,mdpi.com. This improved NO production helps maintain vascular tone and protects against endothelial damagenih.gov. In animal models, citrulline supplementation has preserved endothelial function by reducing superoxide (B77818) production, a key contributor to endothelial damagenih.gov,mdpi.com. Furthermore, D-citrulline exhibits anti-atherosclerotic properties by enhancing reverse cholesterol transport (RCT) of HDL through increased expression of ATP-binding cassette transporters ABCA1 and ABCG1nih.gov. Studies in rabbits fed a high-cholesterol diet showed that L-citrulline, along with L-arginine and antioxidants, reversed the progression of atherosclerosis, reduced superoxide production, and increased aortic endothelial NO synthase (eNOS) expressionpnas.org. Research also suggests that citrulline can improve maternal endothelial function by augmenting NO production in the aortabiorxiv.org. These findings highlight D-citrulline's multifaceted role in promoting vascular health and preventing the development of atherosclerotic cardiovascular diseases.

Data Table: D-Citrulline Effects on Endothelial Function and Atherosclerosis

| Study Model/Population | Parameter | Effect of Citrulline | Reference |

|---|---|---|---|

| Rabbits (high-cholesterol diet) | Endothelium-dependent vasorelaxation | Marked improvement | pnas.org |

| Rabbits (high-cholesterol diet) | Superoxide anion production (thoracic aorta) | Decreased | nih.gov, mdpi.com |

| Rabbits (high-cholesterol diet) | Atheromatous lesions | Dramatic regression | pnas.org |

| THP-1 macrophages | ApoA-I mediated cholesterol efflux | Increased by 96.1 ± 26.1% | nih.gov |

| THP-1 macrophages | HDL mediated cholesterol efflux | Increased by 14.4 ± 2.5% | nih.gov |

Compound Names

D-Citrulline

L-Citrulline

L-Arginine

Nitric Oxide (NO)

Arginine

Ornithine Transcarbamylase (OTC)

Carbamoyl Phosphate Synthetase I (CPSD)

Nitric Oxide Synthase (NOS)

Endothelial Nitric Oxide Synthase (eNOS)

Tumor Necrosis Factor-alpha (TNF-α)

High-sensitivity C-reactive protein (hs-CRP)

Nuclear Factor kappa B (NF-κB)

Alanine Aminotransferase (ALT)

High-density lipoprotein (HDL)

ATP-binding cassette transporters ABCA1 and ABCG1

Pulmonary Hypertension

Pulmonary hypertension (PH) is a serious condition characterized by elevated blood pressure in the pulmonary arteries. D-Citrulline has shown promise in managing PH, primarily through its role in nitric oxide (NO) production. NO is a potent vasodilator, and its deficiency is implicated in the pathogenesis of PH.

Animal studies have demonstrated that L-citrulline supplementation can increase pulmonary vascular NO production and attenuate the development of elevated pulmonary vascular resistance in models of chronic hypoxia-induced PH scitechnol.comnih.gov. In newborn piglets, L-citrulline treatment led to reduced pulmonary arterial pressure and vascular resistance compared to untreated controls scitechnol.com. Similarly, in a rat model of hyperoxia-induced bronchopulmonary dysplasia (BPD), L-citrulline ameliorated pulmonary vascular remodeling and reduced right ventricular hypertrophy, key indicators of PH nih.gov.

Human data, though more limited, also suggests a beneficial role. In pediatric patients, L-citrulline supplementation has been associated with safely increasing serum citrulline levels, lowering pulmonary pressures, and reducing pulmonary hypertension scitechnol.comscitechnol.com. One study indicated a trend towards reduced incidence of postoperative pulmonary hypertension in children undergoing congenital heart surgery with citrulline treatment, although statistical significance was not reached scitechnol.com. Another study found that citrulline supplementation was effective in reducing postoperative pulmonary hypertension, with a notable absence of patients exceeding recommended mean pulmonary arterial pressure levels in the supplemented group compared to a control group semanticscholar.org.

Microvascular Function and Perfusion

D-Citrulline's ability to influence nitric oxide synthesis is central to its effects on microvascular function and perfusion. NO is crucial for maintaining vascular tone, regulating blood flow, and ensuring adequate delivery of oxygen and nutrients to tissues.

In hypertensive postmenopausal women, 4 weeks of L-citrulline supplementation (10 g/day ) improved forearm muscle oxygenation, indicated by increased tissue oxygenation index (TSI) and reduced deoxygenated hemoglobin (HHb) during handgrip exercise mdpi.com. This suggests enhanced microvascular blood flow and oxygen delivery. The study also observed improvements in flow-mediated dilation (FMD) and reduced resting blood pressure mdpi.com.

Research in a murine model with acutely enhanced arginase activity demonstrated that L-citrulline supplementation, unlike L-arginine, significantly improved microcirculatory flow and increased the number of perfused vessels mdpi.com. This effect was attributed to L-citrulline's ability to increase tissue NO concentration and restore arginine availability under conditions of arginase-induced arginine deficiency mdpi.com. Similarly, in an endotoxemia model, L-citrulline supplementation positively influenced intestinal microvascular perfusion, restoring the number of perfused vessels compared to control and L-arginine supplemented groups plos.org. In patients with heart failure with preserved ejection fraction (HFpEF), L-citrulline administration improved brachial artery endothelium-dependent vasodilation and microvascular function in the upper and lower limbs physiology.org. However, it is important to note that in elderly men, citrulline co-ingestion with a low dose of protein was found to be ineffective in augmenting microvascular perfusion physiology.org.

Table 1: Citrulline's Effects on Microvascular Function and Perfusion

| Study | Parameter Measured | Citrulline Treatment Effect | Population/Model |

| mdpi.com | FMD | Improved (Δ1.6 ± 0.7%) | Hypertensive Postmenopausal Women |

| mdpi.com | TSI (3-min) | Improved (Δ1.61 ± 0.46%) | Hypertensive Postmenopausal Women |

| mdpi.com | HHb (3-min) | Reduced (Δ−2.76 ± 0.77 μM) | Hypertensive Postmenopausal Women |

| mdpi.com | Total Perfused Vessels | Increased (~85% higher) | Murine model with enhanced arginase activity |

| plos.org | Total Perfused Vessels | Restored to control levels | Endotoxemic mice |

| physiology.org | Brachial Artery FMD | Improved (from 2.5% to 4.5%) | Patients with HFpEF |

D-Citrulline in Skeletal Muscle Physiology and Anabolism

D-Citrulline has garnered significant attention for its potential to modulate skeletal muscle physiology, impacting protein synthesis, strength, and metabolic processes.

Muscle Protein Synthesis Modulation

Research indicates that D-citrulline can stimulate muscle protein synthesis (MPS), particularly under conditions of low protein intake or catabolism. Studies have shown that citrulline supplementation can activate key signaling pathways involved in MPS, such as mTORC1, PI3K, and MAPK physiology.org.

In a study using malnourished aged rats, citrulline supplementation led to an increase in muscle protein synthesis and muscle protein content frontiersin.org. Further investigation in isolated incubated skeletal muscle from malnourished rats showed that citrulline enhanced MPS by 30-80%, an effect that was abolished by inhibitors of the PI3K/MAPK pathway physiology.org. In healthy humans on a low-protein diet, oral citrulline administration increased mixed muscle protein synthesis by approximately 25% compared to a non-essential amino acid mixture portlandpress.comresearchgate.netnih.gov. This anabolic effect appears to be specific to skeletal muscle, as citrulline did not significantly affect whole-body protein synthesis portlandpress.comresearchgate.net. Citrulline has also been shown to stimulate MPS under conditions of serum/amino acid deficiency or energy stress nih.gov. However, one study found that citrulline co-ingestion with a low dose of protein was ineffective in augmenting anabolic properties in elderly men physiology.org.

Table 2: Citrulline's Impact on Muscle Protein Synthesis

| Study | Model/Population | Reported Effect on MPS | Mechanism/Pathway Mentioned |

| portlandpress.com | Healthy Male Rats | +33% vs. Ctrl | mTORC1/PI3K/MAPK pathways |

| physiology.org | Malnourished Aged Rats | Activated S6K1 and 4E-BP1 phosphorylation | mTORC1/PI3K/MAPK pathways |

| physiology.org | Isolated Muscle (Malnourished Rats) | Enhanced by 30-80% | PI3K/MAPK pathway inhibition abolished effect |

| nih.gov | Healthy Adults (Low-protein diet) | FSR increased from 0.049 to 0.060 (p=0.03) | Not specified, but linked to arginine/NO |

| nih.gov | Mouse Myotubes | +22% (AA deficiency), +11% (energy stress) | Reallocation of ATP to protein synthesis machinery |

Ammonia Buffering and Clearance

D-Citrulline is an intermediate in the urea cycle, a metabolic pathway responsible for detoxifying ammonia. Ammonia accumulation during intense exercise can contribute to fatigue by impairing energy metabolism. Citrulline's involvement in the urea cycle suggests a role in ammonia buffering and clearance, potentially enhancing exercise performance.

Studies in mice have shown that citrulline supplementation can repress exercise-induced blood ammonia elevation and increase time to exhaustion researchgate.net. This is theorized to occur by facilitating ammonia detoxification through the urea cycle, thereby promoting the aerobic utilization of pyruvate (B1213749) and reducing reliance on anaerobic glycolysis, which produces lactate (B86563) researchgate.netnih.govnih.gov. While some studies suggest citrulline may reduce post-exercise muscle soreness and rating of perceived exertion (RPE) nih.gov, evidence regarding its effect on blood lactate levels is mixed, with some meta-analyses finding no significant reduction nih.govnih.gov. The precise impact on exercise performance, particularly endurance, remains a subject of ongoing research with variable results nih.govmdpi.com.

D-Citrulline in Immunomodulation and Inflammatory Responses

D-Citrulline is recognized as an immunonutrient, capable of modulating immune cell function and inflammatory responses. Its influence on macrophages, key players in innate immunity, is particularly noteworthy.

Regulation of Macrophage NO Production

Macrophages play a critical role in host defense, and their microbicidal activity is often mediated by nitric oxide (NO). D-Citrulline can influence macrophage NO production and function. In activated peritoneal macrophages, citrulline supplementation has been shown to augment NO production asm.org. Citrulline is a precursor to arginine, which is the substrate for NO synthesis by inducible nitric oxide synthase (iNOS). When arginine availability is limited, such as when arginase activity is high, macrophages can convert citrulline to arginine, thereby resupplying the substrate for NO production and maintaining antimicrobial function mdpi.comaai.orgmdpi.comfrontiersin.org.

Research in diabetic obese rats indicated that citrulline administration attenuated macrophage dysfunction, promoting NO production and modulating inflammatory cytokines like TNF-α and IL-6 mdpi.com. Citrulline has been shown to reduce pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and increase anti-inflammatory cytokines (e.g., IL-10) in various contexts mdpi.comfrontiersin.org. This suggests a role for citrulline in dampening excessive inflammatory responses and promoting a more balanced immune profile.

Table 3: Citrulline's Influence on Macrophage Function and Cytokines

| Study | Model/Cell Type | Citrulline Treatment Effect | Cytokine Modulation |

| asm.org | Murine Macrophages | Augmented NO production | Not specified |

| mdpi.com | Diabetic Obese Rats (Macrophages) | Attenuated dysfunction, initiated NO production | Modulated TNF-α and IL-6 |

| frontiersin.org | Infant Rats (T-cells, indirectly related to macrophage response) | Promoted IL-10 and TGF-β production | Increased IL-10, TGF-β; decreased IL-6, TNF-α (in some contexts) |

Future Research Directions and Unexplored Avenues for D Citrulline

Long-Term Clinical Efficacy and Safety Studies

While short-term studies have indicated the potential benefits and safety of L-citrulline supplementation, a significant gap exists in the understanding of its long-term effects. Most clinical trials have been limited to periods of several weeks to a few months. nih.govcambridge.org For instance, studies have shown that L-citrulline supplementation for periods ranging from one week to four months can improve endothelial function. cambridge.org Similarly, trials lasting up to eight weeks have demonstrated a reduction in blood pressure in individuals with hypertension. healthline.com However, the long-term efficacy and safety of continuous D-Citrulline supplementation beyond these durations are not well established.

Future research must prioritize long-term, large-scale randomized controlled trials to comprehensively evaluate the sustained benefits and potential adverse effects of chronic D-Citrulline administration. These studies are crucial to confirm the promising findings from shorter trials and to establish safe and effective long-term dosing strategies for various populations and conditions. A notable concern is the lack of safety and efficacy data from long-term studies on L-arginine supplementation, a related amino acid, which underscores the importance of such research for D-Citrulline. nih.govlsu.edu

Precision Dosing Strategies based on Individual Metabolic Profiles

The optimal dosage of D-Citrulline may vary significantly among individuals due to differences in metabolism, genetics, age, and underlying health conditions. cincinnatichildrens.org Pharmacokinetic studies have shown a dose-dependent increase in plasma citrulline and arginine concentrations with oral L-citrulline supplementation. mdpi.com However, there appears to be a saturation point, with doses above 10 grams not leading to a proportional increase in plasma arginine levels, suggesting a limit to the body's ability to utilize it. nih.govhealthline.com

Future research should focus on developing precision dosing strategies. This involves investigating how individual metabolic profiles, including genetic variations in enzymes involved in citrulline and arginine metabolism, influence the pharmacokinetic and pharmacodynamic responses to D-Citrulline. cincinnatichildrens.org By integrating patient-specific data, such as age, body size, genetic background, and disease characteristics, model-informed precision dosing (MIPD) can be developed to tailor D-Citrulline dosage for maximum therapeutic benefit and minimal risk. cincinnatichildrens.org

D-Citrulline in Combination Therapies and Synergistic Effects

The potential for D-Citrulline to act synergistically with other compounds presents a promising area of research. Studies have begun to explore the combined effects of L-citrulline with other agents, revealing enhanced therapeutic outcomes.

With L-Arginine and Metformin (B114582): A study investigating the combination of L-citrulline and metformin in patients with Duchenne muscular dystrophy suggested a potential to slow muscle function decline. nih.gov Another pilot study showed that a combination of metformin and L-arginine improved blood flow to muscles during exercise in DMD patients. duchenneuk.org

With Malate: L-citrulline is often supplemented as citrulline malate, with the belief that the two compounds work synergistically to improve ATP production and exercise performance. researchgate.net

With Antioxidants and Vitamin D3: The combination of L-arginine, L-citrulline, and Vitamin D3 has been shown to increase the ratio of protective nitric oxide (NO) to cytotoxic peroxynitrite, an effect potentiated by the presence of antioxidants. phcogres.com

With Spironolactone (B1682167): In a rat model of hypertension, combination therapy of L-citrulline and spironolactone was more effective in improving blood pressure, cardiac hypertrophy, and vascular reactivity compared to either compound alone. ijpsonline.com

With PEG-G-CSF: A combination of pegylated granulocyte-colony stimulating factor (PEG-G-CSF) and L-citrulline showed improved survival and accelerated recovery in a mouse model of combined radiation and wound injury. allenpress.com

Future investigations should systematically evaluate the synergistic effects of D-Citrulline with a wider range of therapeutic agents, including other amino acids, antioxidants, and conventional drugs for various diseases. researchgate.net

Mechanistic Research at the Sub-cellular Level

A deeper understanding of D-Citrulline's mechanisms of action at the sub-cellular level is essential for optimizing its therapeutic applications. While it is known that L-citrulline is a precursor to L-arginine and a key player in the nitric oxide (NO) pathway, its direct effects within the cell are still being elucidated. frontiersin.org

Recent research has begun to shed light on these sub-cellular mechanisms. For example, L-citrulline has been shown to inhibit mitochondrial fission by regulating the phosphorylation of Drp1 through an increase in NO levels in myoblasts. cambridge.org This finding suggests a direct role for L-citrulline in modulating mitochondrial dynamics. The conversion of arginine to citrulline is catalyzed by peptidylarginine deiminases (PADs), which can be found in various cellular compartments, including the nucleus. oup.com

Future research should employ advanced molecular and cellular biology techniques to further investigate the sub-cellular targets of D-Citrulline. This includes its effects on mitochondrial function, gene expression, and the activity of key enzymes and signaling proteins. nih.gov

Role of D-Citrulline in Specific Pathophysiological Conditions not fully Investigated

The therapeutic potential of D-Citrulline extends beyond its currently studied applications in cardiovascular health and exercise. Preliminary evidence suggests its relevance in a variety of other pathophysiological conditions that warrant further investigation.

Neurological Disorders: Citrullination, the process of converting arginine to citrulline, has been implicated in neurodegenerative diseases like multiple sclerosis and potentially Alzheimer's disease and Parkinson's disease. frontiersin.orgwebmd.com Elevated plasma citrulline levels have also been observed in multiple sclerosis. mdpi.comencyclopedia.pub

Gastrointestinal Dysfunction: Plasma citrulline is considered a biomarker for enterocyte mass and function, with low levels indicating intestinal dysfunction in critically ill patients. termedia.pl

Immune Modulation: L-citrulline has shown potential as an immunonutrient, capable of modulating macrophage function and NO production. mdpi.comencyclopedia.pub

Rare Diseases: L-citrulline has shown benefits in the rare mitochondrial disease MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) syndrome. termedia.pl

Duchenne Muscular Dystrophy (DMD): Combination therapy with metformin has shown potential in slowing muscle function decline in DMD patients. nih.gov

Future clinical trials are needed to systematically evaluate the efficacy of D-Citrulline supplementation in these and other under-investigated conditions.

Advanced Computational Modeling and In Silico Studies of D-Citrulline

Advanced computational modeling and in silico studies offer powerful tools to accelerate research on D-Citrulline. These methods can provide insights into its molecular interactions, predict its biological activity, and help in designing new therapeutic strategies.

Computational approaches like molecular docking and molecular dynamics simulations can be used to study the binding of D-Citrulline to its target proteins and to understand the mechanisms of its action at an atomic level. researchgate.net For instance, computational tools have been used to study the structure of a copper-citrulline complex and to analyze its non-covalent interactions. mdpi.com Furthermore, computational methods are being developed to predict the 3D structure of proteins and peptides from their amino acid sequences, which can be applied to understand how citrullination affects protein structure and function. nih.gov The integration of systems biology with advanced computational tools like neural networks and deep learning can help in understanding the dynamic nature of cancer and immune responses, potentially revealing new therapeutic avenues for D-Citrulline. frontiersin.org

Future in silico research should focus on developing predictive models for D-Citrulline's efficacy and safety, optimizing its use in combination therapies, and identifying new therapeutic targets. researchgate.netnih.gov

Interactive Data Table: Areas for Future D-Citrulline Research

| Research Area | Key Focus | Potential Impact |

| Long-Term Clinical Studies | Efficacy and safety of chronic supplementation. | Establishment of evidence-based guidelines for long-term use. |

| Precision Dosing | Individualized dosing based on metabolic profiles. | Maximized therapeutic outcomes and minimized adverse effects. |

| Combination Therapies | Synergistic effects with other compounds. | Development of more effective, multi-targeted treatment strategies. |

| Sub-cellular Mechanisms | Effects on mitochondria, gene expression, and signaling. | Deeper understanding of biological actions to refine therapeutic use. |

| New Pathophysiological Roles | Efficacy in neurological, gastrointestinal, and rare diseases. | Expansion of the therapeutic applications of D-Citrulline. |

| Computational Modeling | In silico prediction of interactions and efficacy. | Accelerated drug discovery and development processes. |

Q & A

Q. How can machine learning optimize D-citrulline’s therapeutic targeting in precision medicine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro